beta-[4-(Trifluoromethyl)phenyl]propiolophenone
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Overview
Description
1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group connected through a prop-2-yn-1-one linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
(2E)-1-Phenyl-3-(4-(trifluoromethyl)phenyl)-2-propen-1-one: Similar structure but with a double bond in the propen-1-one linkage.
1-Phenyl-3-(2-tolyl)prop-2-yn-1-one: Similar structure but with a tolyl group instead of a trifluoromethyl-substituted phenyl group.
Uniqueness: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C16H9F3O |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)14-9-6-12(7-10-14)8-11-15(20)13-4-2-1-3-5-13/h1-7,9-10H |
InChI Key |
ALCKMHDMDNUPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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